N-((2,5-dimethylfuran-3-yl)methyl)-2-(thiophen-3-yl)acetamide
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Overview
Description
N-((2,5-dimethylfuran-3-yl)methyl)-2-(thiophen-3-yl)acetamide is an organic compound that features a furan ring substituted with two methyl groups and a thiophene ring connected via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,5-dimethylfuran-3-yl)methyl)-2-(thiophen-3-yl)acetamide typically involves the following steps:
Formation of the Furan Derivative: The starting material, 2,5-dimethylfuran, can be synthesized through the acid-catalyzed cyclization of 2,5-hexanedione.
Acylation Reaction: The furan derivative undergoes an acylation reaction with thiophene-3-carboxylic acid chloride in the presence of a base such as triethylamine to form the intermediate acylated product.
Amidation: The intermediate is then reacted with an amine, such as methylamine, under mild conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically forming furanones or other oxidized derivatives.
Reduction: The compound can be reduced at the acetamide linkage or the thiophene ring, depending on the reagents used.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions on the thiophene ring.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Reduced acetamide or thiophene derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Investigated for potential antimicrobial or anticancer properties due to its unique structure.
Medicine
Drug Development: Explored as a scaffold for the development of new pharmaceuticals.
Industry
Materials Science:
Mechanism of Action
The mechanism of action of N-((2,5-dimethylfuran-3-yl)methyl)-2-(thiophen-3-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings can engage in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-((2,5-dimethylfuran-3-yl)methyl)-2-(thiophen-2-yl)acetamide: Similar structure but with the thiophene ring in a different position.
N-((2,5-dimethylfuran-3-yl)methyl)-2-(pyridin-3-yl)acetamide: Contains a pyridine ring instead of a thiophene ring.
Properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-9-5-12(10(2)16-9)7-14-13(15)6-11-3-4-17-8-11/h3-5,8H,6-7H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCQNQLZHWTPIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)CC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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